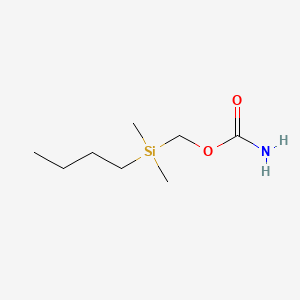

Carbamic acid, (butyldimethylsilyl)methyl ester

Beschreibung

Carbamic acid, (butyldimethylsilyl)methyl ester, is a carbamate derivative characterized by a butyldimethylsilyl (BDMS) group attached to the methyl ester moiety. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. The BDMS substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkyl or aryl carbamates .

Eigenschaften

CAS-Nummer |

3124-39-8 |

|---|---|

Molekularformel |

C8H19NO2Si |

Molekulargewicht |

189.33 g/mol |

IUPAC-Name |

[butyl(dimethyl)silyl]methyl carbamate |

InChI |

InChI=1S/C8H19NO2Si/c1-4-5-6-12(2,3)7-11-8(9)10/h4-7H2,1-3H3,(H2,9,10) |

InChI-Schlüssel |

WIRBZCVTVAQDPB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Si](C)(C)COC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Carbaminsäure, (Butyldimethylsilyl)methylester beinhaltet typischerweise die Reaktion von Carbaminsäurederivaten mit Butyldimethylsilylchlorid in Gegenwart einer Base. Die Reaktionsbedingungen umfassen oft die Verwendung wasserfreier Lösungsmittel und kontrollierter Temperaturen, um die gewünschte Produktausbeute zu gewährleisten. Beispielsweise kann die Reaktion in wasserfreiem Tetrahydrofuran (THF) bei niedrigen Temperaturen durchgeführt werden, um Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme beinhalten. Das Verfahren wird optimiert, um eine hohe Reinheit und Ausbeute zu erreichen, wobei strenge Qualitätskontrollmaßnahmen implementiert werden, um die Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Carbaminsäure, (Butyldimethylsilyl)methylester hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Reagenz in der organischen Synthese zum Schutz funktioneller Gruppen und als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen und Proteinen untersucht.

Medizin: Es laufen Forschungen, um sein Potenzial als Medikamentenkandidat oder als Vorläufer bei der Synthese von Pharmazeutika zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von Carbaminsäure, (Butyldimethylsilyl)methylester beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Butyldimethylsilylgruppe kann die Stabilität der Verbindung erhöhen und ihre Bindung an bestimmte Stellen auf den Zielmolekülen erleichtern. Die beteiligten Pfade können die Hemmung oder Aktivierung der Enzymaktivität umfassen, was zu verschiedenen biologischen Effekten führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Carbamic acid derivatives are extensively studied for their potential pharmacological properties. The butyldimethylsilyl group enhances the lipophilicity of the compound, making it suitable for drug formulation.

- Enzyme Inhibition : Research indicates that carbamic acids can inhibit various enzymes, including acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease. A study demonstrated that derivatives of carbamic acid showed significant inhibition of this enzyme, leading to increased acetylcholine levels in the brain .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. A case study involving a series of carbamate derivatives showed that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting potential as a chemotherapeutic agent .

Agricultural Applications

Carbamic acid derivatives are also utilized as herbicides and pesticides due to their ability to disrupt metabolic pathways in plants.

- Herbicidal Activity : A study reported that carbamate herbicides exhibit selective toxicity towards certain weeds while being less harmful to crops. The mechanism involves inhibition of key enzymes involved in plant growth regulation.

Environmental Science

The compound's ability to bind with heavy metals makes it useful in environmental remediation processes.

- Heavy Metal Chelation : Research has indicated that carbamic acid derivatives can effectively chelate heavy metals like lead and cadmium from contaminated water sources. This property is crucial for developing methods to purify water and soil .

Table 1: Pharmacological Properties of Carbamic Acid Derivatives

| Property | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Anticancer Activity | Cytotoxic effects on cancer cell lines | |

| Antimicrobial Activity | Effective against bacterial strains |

Table 2: Agricultural Efficacy of Carbamate Herbicides

| Herbicide | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| Carbamate A | Common Lambsquarters | 85 | |

| Carbamate B | Pigweed | 90 |

Case Studies

- Neuropharmacological Effects :

- Anticancer Research :

- Environmental Remediation :

Wirkmechanismus

The mechanism of action of carbamic acid, (butyldimethylsilyl)methyl ester involves its interaction with molecular targets such as enzymes and proteins. The butyldimethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites on the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Carbamic Acid Esters

Structural Variations and Substituent Effects

Carbamic acid esters exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Carbamic Acid Esters

Pharmacological and Toxicological Insights

- Anticancer Potential: Carbamic acid derivatives with bulky substituents, such as BDMS or butylmethyl groups, have been associated with anticancer activity. For example, Carbamic acid, butylmethyl-methyl ester was identified in Aquilaria malaccensis extracts with demonstrated cytotoxicity against cervical cancer cells . The BDMS group may similarly enhance tumor targeting or stability.

- Antimicrobial Activity: Pyridine- and iodine-substituted carbamates (e.g., (5-Iodo-pyridin-2-yl)-methyl ester) show potent activity against S. aureus and E. coli .

- Toxicity: Unlike carbamic acid ethyl ester (urethane), which forms carcinogenic vinyl epoxides, BDMS and butylmethyl derivatives lack metabolic pathways to generate mutagenic intermediates . This positions them as safer candidates for therapeutic development.

Metabolic and Stability Profiles

- Enzymatic Resistance : Silyl groups like BDMS can shield the carbamate bond from hydrolysis by esterases, prolonging bioavailability. This contrasts with ethyl or methyl esters, which are more prone to enzymatic cleavage .

Biologische Aktivität

Carbamic acid derivatives, including (butyldimethylsilyl)methyl esters, are of significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of carbamic acid, (butyldimethylsilyl)methyl ester, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Carbamic acid, (butyldimethylsilyl)methyl ester is characterized by the presence of a carbamate functional group, which is known for its role in various biological activities. The butyldimethylsilyl group enhances the stability and lipophilicity of the compound, potentially influencing its pharmacokinetics and bioavailability.

Antimicrobial Activity

Research has indicated that carbamic acid derivatives can exhibit antimicrobial properties. For instance, derivatives have been shown to inhibit bacterial growth by interfering with essential bacterial enzymes. A study demonstrated that certain carbamic acid compounds possess inhibitory effects against resistant strains of Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) less than 1 µg/mL being favorable for therapeutic development .

Histone Deacetylase Inhibition

Carbamic acid compounds have also been investigated for their ability to inhibit histone deacetylase (HDAC) activity. HDAC inhibitors are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Compounds similar to carbamic acid, (butyldimethylsilyl)methyl ester have demonstrated efficacy in preclinical models for various cancers .

Cytotoxicity and Cell Growth Inhibition

Studies have shown that certain carbamate derivatives can induce cytotoxic effects in cancer cell lines. For example, a derivative exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial integrity .

Research Findings

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of a series of carbamic acid derivatives against multi-drug resistant bacteria. The results highlighted a compound structurally related to (butyldimethylsilyl)methyl ester that showed potent activity against Klebsiella pneumoniae.

- Cancer Therapeutics : Another study focused on the use of carbamate compounds as HDAC inhibitors in various cancer models. The findings suggested that these compounds could enhance the efficacy of existing chemotherapeutic agents by altering gene expression profiles related to cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.